2,4-Diamino-6,7-diisopropylpteridine
Description
Significance of Pteridine (B1203161) Derivatives in Chemical Biology and Medicinal Chemistry
Pteridine derivatives are of profound interest in chemical biology and medicinal chemistry due to their diverse pharmacological activities. nih.govnih.govresearchgate.netnih.gov Many of these compounds serve as crucial cofactors for enzymes, participate in metabolic pathways, and act as signaling molecules. nih.gov Their structural similarity to naturally occurring folates has led to the development of potent enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. nih.gov This has resulted in the successful development of anticancer drugs like Methotrexate and Pralatrexate, and the diuretic Triamterene, all of which are FDA-approved medications containing a pteridine core. nih.gov The therapeutic potential of pteridine derivatives extends to anti-inflammatory, antimicrobial, and antiparasitic applications. nih.govnih.gov
Below is a table summarizing the enzyme inhibitory activity of selected pteridine derivatives, illustrating their potential in targeting various diseases.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Therapeutic Area of Interest |
| Pteridine-based compounds | EGFR | 87 nM - 112 nM | Cancer |
| Pteridine-based compounds | BRAFV600E | 92 nM - 183 nM | Cancer |
| RUBi004 | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | 9.6 ± 3.2 μM | African Trypanosomiasis |
| RUBi014 | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | 14.6 ± 9.9 μM | African Trypanosomiasis |
| RUBi018 | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | 12.7 ± 3.7 μM | African Trypanosomiasis |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Historical Context of 2,4-Diaminopteridine (B74722) Research
The exploration of 2,4-diaminopteridine derivatives has a rich history rooted in the quest for novel therapeutic agents. Early research in the mid-20th century identified the potential of these compounds as antagonists of pteroylglutamic acid (a member of the folic acid family), leading to investigations into their antibacterial and antimalarial properties. A significant compound that emerged from this era of research is 2,4-diamino-6,7-diisopropylpteridine.
Overview of this compound in Academic Literature
This compound, also known by the designation O/129, is a well-documented compound in scientific literature, primarily recognized for its vibriostatic properties. It is widely used in microbiology as a diagnostic agent to differentiate between Vibrio species and other Gram-negative bacteria, particularly Aeromonas species. researchgate.netnih.gov Vibrio species are generally susceptible to O/129, while Aeromonas are typically resistant. This differential sensitivity is utilized in clinical and environmental microbiology for preliminary identification of these bacteria.
The compound has also been studied for its antimalarial activity, with early research demonstrating its efficacy against Plasmodium gallinaceum, a malaria parasite of fowl. cambridge.org These studies highlighted its potential as a lead compound for the development of new antimalarial drugs. However, the emergence of resistance in both bacteria and protozoa to this and other related compounds has been a subject of ongoing research. nih.gov
The following table provides a summary of the antimicrobial susceptibility of various bacterial species to this compound (O/129), showcasing its utility in bacterial differentiation.
| Bacterial Species | Susceptibility to O/129 (150 µg disk) |
| Vibrio cholerae | Susceptible |
| Vibrio parahaemolyticus | Susceptible |
| Aeromonas hydrophila | Resistant |
Structure
3D Structure
Properties
IUPAC Name |
6,7-di(propan-2-yl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6H,1-4H3,(H4,13,14,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXWXAMTVJGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191512 | |
| Record name | O 129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-29-5 | |
| Record name | O 129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O 129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Diaminopteridine Structures
General Synthetic Routes for Pteridine (B1203161) Derivatives
The construction of the pteridine scaffold is primarily achieved through two main strategies: the annulation of a pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor or, less commonly, the formation of a pyrimidine ring on a pyrazine derivative.
Condensation Reactions in Pteridine Scaffold Construction
The most prevalent and versatile method for pteridine synthesis is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a reaction known as the Gabriel-Isay synthesis. derpharmachemica.comnih.gov This approach allows for the direct introduction of substituents at the 6- and 7-positions of the pteridine ring, dictated by the structure of the dicarbonyl reactant. The reaction proceeds through the formation of a dihydropteridine intermediate, which is subsequently oxidized to the aromatic pteridine.
Another significant condensation strategy is the Timmis synthesis, which involves the reaction of a 5-nitroso-4-aminopyrimidine with a compound containing an active methylene (B1212753) group. This method offers an alternative route to pteridine derivatives, often with different substitution patterns than those achievable through the Gabriel-Isay reaction.
The choice of reactants and reaction conditions, such as solvent and catalyst, can significantly influence the yield and regioselectivity of these condensation reactions.
Derivatization Strategies of the Pteridine Core
Once the pteridine scaffold is constructed, further modifications can be introduced through various derivatization strategies. These reactions allow for the fine-tuning of the molecule's properties. Common derivatization approaches include:
Substitution Reactions: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify functional groups on the pteridine ring. The reactivity of the different positions on the ring system dictates the feasibility and outcome of these reactions.
Oxidation and Reduction: The pyrazine ring of the pteridine system can undergo oxidation or reduction, leading to the formation of pteridine N-oxides or various hydropteridine derivatives, respectively. These transformations can alter the electronic and biological properties of the molecule.
Side-Chain Modifications: Functional groups attached to the pteridine core can be chemically manipulated. For instance, a hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic elaborations. researchgate.net
Synthesis of Substituted 2,4-Diaminopteridine (B74722) Analogues
The 2,4-diaminopteridine scaffold is a key pharmacophore found in numerous biologically active compounds. The synthesis of its analogues often involves the principles of general pteridine synthesis, with specific considerations for the amino substituents.
N-Alkylated 2,4-Diaminopteridine Syntheses
N-alkylation of the amino groups in 2,4-diaminopteridines can significantly impact their biological activity. Direct alkylation of the exocyclic amino groups can be challenging due to the potential for multiple alkylations and reactions at the ring nitrogen atoms. Therefore, indirect methods are often employed.
One common strategy involves the use of a precursor with a protected amino group, which is alkylated and subsequently deprotected. Alternatively, a building block already containing the N-alkyl group can be utilized in the initial pteridine ring synthesis. For example, a suitably N-alkylated diaminopyrimidine can be condensed with a dicarbonyl compound.
The choice of alkylating agent and reaction conditions is crucial to achieve selective N-alkylation and avoid unwanted side reactions.
Approaches to Introducing Isopropyl Groups on the Pteridine Ring System
The synthesis of 2,4-diamino-6,7-diisopropylpteridine, a compound known for its vibriostatic properties, is a prime example of the Gabriel-Isay condensation. ontosight.ainih.govnih.gov The key strategy involves the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) with a specific 1,2-dicarbonyl compound, 3,4-dimethyl-2,5-hexanedione (also known as diisopropyl diketone).
The reaction is typically carried out in a suitable solvent, and the condensation leads to the formation of the pyrazine ring with the two isopropyl groups at the 6- and 7-positions. The 2,4-diamino substitution is inherent to the starting pyrimidine precursor.
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| 2,4,5,6-Tetraaminopyrimidine | 3,4-Dimethyl-2,5-hexanedione | This compound | Gabriel-Isay Condensation |
This specific synthesis highlights the power of the condensation approach to directly install desired substituents onto the pteridine core, providing a straightforward route to this biologically important molecule.
Structure Activity Relationship Sar Studies of 2,4 Diaminopteridine Derivatives
Conformational and Substituent Effects on Biological Activity
The 2,4-diamino substitution pattern is a crucial feature for the activity of many of these compounds, particularly those targeting dihydrofolate reductase (DHFR). This enzyme is a key target for various antimicrobial and anticancer agents. The 2,4-diamino groups are often involved in critical hydrogen bonding interactions with amino acid residues in the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate.
The introduction of various substituents at different positions on the pteridine (B1203161) ring system can modulate activity. For instance, in a series of 2,4-diamino-5-deazapteridine derivatives, which are structurally related to 2,4-diaminopteridines, modifications led to compounds with selective activity against Mycobacterium avium complex (MAC). This highlights that even subtle changes to the core structure can significantly influence biological specificity. nih.gov The development of quantitative structure-activity relationship (QSAR) models for related heterocyclic compounds like quinazolines has shown that key features for receptor binding include electrostatic interactions, complemented by short-range attractive and repulsive intermolecular forces. nih.gov These principles are broadly applicable to the design of pteridine-based inhibitors.
Impact of Pyrimidine (B1678525) Ring Modifications on Potency and Selectivity
Modifications to the pyrimidine portion of the 2,4-diaminopteridine (B74722) scaffold have a profound impact on the potency and selectivity of these compounds. The pyrimidine ring is fundamental to the structure of DHFR inhibitors, and its presence is considered essential for activity in many cases. zsmu.edu.ua
Studies comparing open-chain pyrimidine derivatives to the cyclized pteridine scaffold have shown that the bicyclic pteridine system is not always superior for all biological targets. For example, in a series of compounds designed as dual-target inhibitors of BRD4/PLK1, open-chain pyrimidin-4-one and pyrimidine-2,4-diones were found to be more active than the corresponding cyclized pteridine (lumazine) derivative. cambridge.org This suggests that the rigidity and planarity conferred by the fused pyrazine (B50134) ring can be detrimental to binding to certain targets.
Conversely, for other targets like DHFR, the fused ring system is often advantageous. The development of antifolates has explored various heterocyclic systems that mimic the pteridine core, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. cambridge.org These modifications, which essentially alter the nature of the ring fused to the pyrimidine, can lead to significant changes in selectivity. For instance, certain 2,4-diamino-6-(substituted benzyl)pyrido[2,3-d]pyrimidines showed selectivity for the DHFR enzyme from Toxoplasma gondii or Mycobacterium avium over the rat enzyme. cambridge.org However, this gain in selectivity often comes at the cost of decreased potency. cambridge.org
Influence of Substituents at Pyrazine Ring Positions (e.g., 6 and 7) on Biological Profiles
The substituents at the 6- and 7-positions of the pyrazine ring play a pivotal role in defining the biological profile of 2,4-diaminopteridine derivatives. This is clearly illustrated by the specific case of 2,4-Diamino-6,7-diisopropylpteridine and related analogs.
Research has shown that 6,7-disubstituted 2,4-diaminopteridines are potent inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov The size and nature of the alkyl groups at these positions are critical for both potency and selectivity. For example, 6,7-dibutyl-2,4-diaminopteridine was identified as a potent and selective inhibitor of both P. carinii and T. gondii DHFR. nih.gov The inhibitory concentrations (IC₅₀) for several 6,7-disubstituted analogs against DHFR from these organisms demonstrate a clear structure-activity relationship.
Table 1: Inhibitory Activity of 6,7-Disubstituted 2,4-Diaminopteridine Analogs against DHFR
ND: Not determined. Data sourced from Antimicrobial Agents and Chemotherapy, 1996. nih.gov
The compound this compound (also known as O/129) has been studied for its antimalarial and antibacterial properties. It has demonstrated activity against Plasmodium gallinaceum, a malaria parasite of fowl. cambridge.orgcambridge.org Interestingly, proguanil-resistant strains of P. gallinaceum did not show cross-resistance to this compound, but were in fact slightly hypersensitive to it. cambridge.org This suggests a different mode of interaction with the target enzyme compared to proguanil (B194036). In contrast, strains resistant to this compound were also resistant to proguanil and 2,4-diamino-6,7-diphenylpteridine. cambridge.org Furthermore, this compound phosphate (B84403) is utilized as a vibriostatic agent to differentiate Vibrio species from Aeromonas species in microbiological assays. discofinechem.com
Ligand-Enzyme Interaction Analysis and Design Principles
The rational design of 2,4-diaminopteridine inhibitors is heavily reliant on understanding their interactions with the target enzyme at a molecular level. For DHFR inhibitors, the 2,4-diamino groups are paramount, as they typically form key hydrogen bonds with conserved acidic residues (such as Asp54 in Plasmodium falciparum DHFR) and other residues within the active site. nih.gov
Molecular docking studies have provided significant insights into the binding modes of these inhibitors. nih.gov For instance, in the active site of quadruple mutant P. falciparum DHFR, the 2-amino group of a 2,4-diaminopteridine analog can form a hydrogen bond with an oxygen atom of Asp54, while the 4-amino group can interact with Leu164 and Ile14. nih.gov These interactions anchor the pteridine core in the active site, allowing the substituents on the pyrazine ring to extend into a more variable region of the enzyme. This provides a basis for achieving selectivity.
The design principles for potent DHFR inhibitors can be summarized as:
Core Scaffold: The 2,4-diaminopteridine (or a related 2,4-diaminopyrimidine-based scaffold) is essential for mimicking the natural substrate and forming critical hydrogen bonds. zsmu.edu.uanih.gov
Hydrophobic Interactions: Substituents, particularly at the 6- and 7-positions, can engage in substantial hydrophobic interactions with non-polar amino acid residues in the enzyme's active site, enhancing binding affinity. researchgate.net
Selectivity: Exploiting differences in the amino acid residues between pathogen and host enzymes is key to designing selective inhibitors. Modifications to the pyrazine ring substituents are a primary strategy for achieving this selectivity. nih.gov
Computational methods, such as molecular docking, are valuable tools for predicting ligand-enzyme interactions and guiding the synthesis of new, more effective derivatives. zsmu.edu.uanih.gov These structure-based design approaches are crucial in the discovery of novel inhibitors that can overcome challenges like drug resistance. nih.gov
Computational and in Silico Research on 2,4 Diamino 6,7 Diisopropylpteridine and Pteridine Analogs
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the binding mode of pteridine (B1203161) analogs and for designing new, more potent inhibitors.
Studies on various pteridine derivatives have revealed key interaction patterns with their target proteins. For instance, in the case of pteridine reductase, a common target for pteridine inhibitors, molecular docking studies have highlighted the importance of specific pharmacophoric features for binding. These typically include hydrogen bond donors, hydrophobic aromatic regions, and ring aromatic features. nih.govresearchgate.net The 2,4-diamino groups on the pteridine ring are significant as they can act as hydrogen bond donors, forming crucial interactions with the amino acid residues in the active site of the target protein. nih.gov
The diisopropyl groups at the 6 and 7 positions of 2,4-Diamino-6,7-diisopropylpteridine contribute to the hydrophobic interactions within the binding pocket. The size and orientation of these bulky groups can significantly influence the binding affinity and selectivity of the compound for its target. The specific interactions of a ligand with its protein target can be quantified by a docking score, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and potent protein-ligand complex. ijfmr.commdpi.com
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the durability of interactions observed in molecular docking studies. frontiersin.orgstrath.ac.uk
For pteridine inhibitors, MD simulations can be used to:
Assess Binding Stability: By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate stability. frontiersin.orgbiointerfaceresearch.com
Analyze Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can reveal how the diisopropyl groups of this compound adapt to the binding pocket and how the protein structure might adjust to accommodate the ligand. nih.govlibretexts.orglibretexts.orgopenstax.org
Characterize Intermolecular Interactions: The persistence of hydrogen bonds and hydrophobic contacts between the ligand and the protein over the simulation time can be analyzed to determine the key residues responsible for stable binding.
Virtual Screening Approaches in Drug Discovery for Pteridine Scaffolds
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comresearchgate.netyoutube.com This method is particularly useful for identifying novel compounds with a desired pteridine scaffold.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. A large library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity. nih.gov This approach has been successfully used to identify novel inhibitors for enzymes like pteridine reductase. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the information from a set of known active ligands to identify new compounds with similar properties. mdpi.comcam.ac.uk Techniques such as pharmacophore modeling are used to define the essential chemical features required for biological activity. nih.govresearchgate.net A 3D-QSAR pharmacophore model for pteridine reductase inhibitors, for example, identified two hydrogen-bond donors, one hydrophobic aromatic feature, and one ring aromatic feature as crucial for activity. nih.gov
Virtual screening has proven to be a cost-effective and time-efficient method for discovering new lead compounds with the pteridine core structure, which can then be chemically synthesized and tested. nih.gov
Quantum Chemical Calculations and Theoretical Studies (e.g., DFT, QTAIM)
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These theoretical studies are valuable for elucidating the reactivity, stability, and spectroscopic properties of pteridine derivatives. researchgate.net
DFT calculations can be used to determine a variety of molecular properties, including:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms in the molecule. nih.govmdpi.com
Electronic Properties: Calculating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govresearcher.life
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule to identify regions that are rich or deficient in electrons, which can indicate potential sites for electrophilic and nucleophilic attack. nih.gov
Spectroscopic Properties: Simulating infrared and other spectra to aid in the characterization of the molecule. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical approach that can be used to analyze the electron density to characterize the nature of chemical bonds and intermolecular interactions within a system.
For this compound, DFT studies could provide insights into how the diamino and diisopropyl substituents influence the electronic properties of the pteridine ring system, which in turn affects its binding affinity and reactivity. longdom.org
Analytical Methodologies in Pteridine Research
Chromatographic Techniques for Pteridine (B1203161) Analysis
Chromatography is a cornerstone of pteridine analysis, providing the high-resolution separation needed to distinguish between structurally similar compounds within biological fluids. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of pteridines from biological samples like urine and serum. mdpi.comresearchgate.net Due to the high polarity of many pteridines, analytical approaches often involve reversed-phase HPLC combined with ion-pair reagents, or techniques like ion-exchange and hydrophilic interaction liquid chromatography (HILIC). nih.gov
Fluorescence Detection: Pteridines are naturally fluorescent compounds, which allows for highly sensitive and selective detection following chromatographic separation. mdpi.com HPLC systems coupled with fluorescence detectors are frequently used for analyzing pteridines in biological fluids. nih.govresearchgate.net This method was proposed for the determination of biopterin (B10759762) and other unconjugated pteridines in blood and various biological tissues. researchgate.net The native fluorescence of these compounds facilitates their detection even at very low concentrations. mdpi.com
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) has become an invaluable tool in pteridine research, offering high sensitivity and structural confirmation. nih.govmdpi.com Techniques like HPLC-Quadrupole Time of Flight-Mass Spectrometry (HPLC-Q-TOF-MS) allow for the comprehensive profiling of pteridines in their native oxidation state in samples such as human urine. mdpi.com This approach provides excellent analytical parameters with good sensitivity and precision. mdpi.com HPLC-MS/MS is also used to identify and characterize impurities and degradation products in pharmaceutical formulations of pteridine derivatives. nih.govresearchgate.net
The following table summarizes typical conditions used in HPLC methods for pteridine analysis.
| Parameter | Method 1: Pteridine Profiling mdpi.com | Method 2: Impurity Analysis nih.gov | Method 3: Intracellular Pterins plos.org |
| Technique | HPLC-Q-TOF-MS | HPLC-UV / MS/MS | HPLC with fluorescence detection |
| Column | C18 reversed-phase | Ion-exchange Partisil® | Not specified |
| Mobile Phase | Gradient elution with organic solvents | Isocratic with 0.03 M NaH2PO4 (pH 3.0) | Acidified mobile phase |
| Detection | Q-TOF Mass Spectrometry | UV (λ 265 nm) and MS/MS | Fluorescence |
| Application | Profiling 10 pterins and 3 lumazines in human urine | Analysis of impurities in sapropterin (B162354) tablets | Determination of pterins in parasite cell lysates |
This table is interactive. Click on the headers to explore the different parameters.
Capillary Electrophoresis (CE) has emerged as a powerful technique for pteridine analysis, offering superior separation efficiency compared to HPLC for certain applications. nih.gov When coupled with laser-induced fluorescence (LIF) detection, CE can detect minute quantities of pteridines in body fluids, with detection limits reported to be below 1 x 10⁻¹⁰ M. nih.gov This high sensitivity makes CE-LIF a valuable tool for monitoring pteridine levels in clinical research, such as for cancer monitoring or screening. nih.govnih.gov
Systematic investigations into CE-LIF methods for urinary pteridine analysis have led to significant improvements in the resolution of closely related pteridine peaks. nih.gov For instance, enhancements in the methodology improved the resolution between D-(+)-neopterin and 6-hydroxymethylpterin (B1496140) from 0.90 to 3.58, demonstrating the technique's high resolving power. nih.gov The method has been optimized and validated, making it suitable for potential transfer from the research phase to clinical trials. nih.gov
Spectroscopic and Spectrometric Characterization (e.g., NMR, MS)
The definitive identification and structural elucidation of pteridine derivatives, including newly synthesized compounds, rely heavily on spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for determining the chemical structure of pteridines. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. ijfmr.commdpi.com For example, ¹³C-NMR spectra have been measured for a variety of pteridines, including pterin, xanthopterin, and leucopterin, to understand their ionization states in different solvents. researchgate.net The chemical shifts observed in NMR spectra are essential for confirming the identity and purity of synthesized pteridine derivatives. mdpi.commdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of pteridine compounds. Electrospray Ionization-Mass Spectrometry (ESI-MS) is commonly employed for this purpose. mdpi.comnih.gov High-resolution mass spectrometry (HR-ESI-MS) is particularly crucial for establishing the molecular formulas of novel pteridines isolated from natural sources or synthesized in the laboratory. researchgate.net
The table below shows example characterization data for a synthesized pteridine derivative. mdpi.com
| Technique | Data |
| ¹³C NMR | δ = 167.5, 161.7, 156.1, 148.5, 146.0, 145.4, 133.4, 129.9, 129.6, 119.8, 68.7, 28.5, 28.2, 22.6, 22.0, 14.2 ppm |
| (+ve) APCI-MS | m/z = 404.46 [M + H⁺] |
| Elemental Analysis | C, 53.59; H, 5.25; N, 17.36; S, 7.95 |
This table provides an example of the types of data obtained from spectroscopic and spectrometric analysis for structural confirmation.
In addition to NMR and MS, other techniques such as Fourier-transform infrared (FT-IR) spectroscopy and ultraviolet (UV) spectroscopy are used to characterize the functional groups and electronic properties of pteridine molecules. ijfmr.commdpi.comnih.gov For unequivocal structure assignment, X-ray crystallography can be employed when suitable crystals of the compound can be obtained. nih.gov
Immunoassays (e.g., ELISA) in Pteridine Quantification
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), represent another important analytical approach for the quantification of pteridines. mdpi.com These methods are based on the highly specific binding between an antibody and its target antigen (in this case, a pteridine molecule). This specificity allows for the detection and quantification of a target pteridine in a complex mixture like serum or urine with minimal sample preparation.
The development of an immunoassay for a pteridine involves producing antibodies that can specifically recognize the molecule. researchgate.net A multiplex ELISA, for instance, can be designed to simultaneously measure multiple analytes in a single run, providing an efficient method for screening large numbers of samples. researchgate.net While liquid chromatography methods are prevalent, immunoassays offer a complementary technique, often in a high-throughput format suitable for clinical laboratories. mdpi.comresearchgate.net
Advanced Techniques for In Vitro and Ex Vivo Research
The study of pteridines in biological systems often requires advanced analytical techniques tailored for in vitro (in a controlled laboratory environment) and ex vivo (using tissues or fluids from a living organism) research.
In Vitro Research: In vitro studies are essential for understanding the biological roles of pteridines. For example, the metabolism of these compounds can be investigated in parasite cell cultures. In such studies, intracellular pterins are extracted from the cultured cells and analyzed by methods like HPLC to determine their concentration and metabolic state (e.g., fully reduced tetrahydrobiopterin). plos.orgnih.gov These techniques are also used to evaluate the in vitro activity of pteridine derivatives as potential therapeutic agents against pathogens like Mycobacterium avium complex, where their effect on specific enzymes or on infected cell lines is measured. nih.gov
Ex Vivo Research: Ex vivo analysis involves the measurement of pteridines in biological samples taken from an organism, such as blood, urine, or cerebrospinal fluid. nih.govmdpi.com These analyses are critical for identifying potential disease biomarkers. mdpi.com HPLC and CE methods are extensively used for the ex vivo quantification of pteridines in urine and serum. researchgate.netmdpi.comnih.govnih.gov The stability of pteridines is a key consideration in ex vivo analysis, as some forms can be unstable. Therefore, sample preparation often includes steps to either oxidize the unstable forms into a single, stable form or to add reducing agents for stabilization before analysis. nih.gov
Future Directions and Emerging Research Avenues for 2,4 Diamino 6,7 Diisopropylpteridine and Its Derivatives
Development of Novel Dual-Targeting Agents
A significant future direction in the research of 2,4-Diamino-6,7-diisopropylpteridine and its derivatives lies in the design of dual-targeting agents. This strategy aims to create single molecules that can inhibit two or more distinct biological targets simultaneously, potentially leading to enhanced efficacy, reduced drug-drug interactions, and a lower likelihood of developing drug resistance.
The pteridine (B1203161) scaffold, the core structure of this compound, has been identified as a "privileged structure" in medicinal chemistry. This means it can serve as a versatile template for developing ligands for a variety of biological targets. Researchers are exploring the synthesis of pteridine-based derivatives that can act as dual inhibitors for targets involved in cancer and parasitic diseases.
For instance, in cancer therapy, pteridine derivatives are being investigated as dual inhibitors of key enzymes in signaling pathways, such as the epidermal growth factor receptor (EGFR) and BRAFV600E. The rationale is that simultaneously blocking multiple pathways can be more effective in controlling tumor growth and overcoming resistance to single-target therapies.
In the context of infectious diseases, particularly those caused by kinetoplastid parasites like Leishmania and Trypanosoma, the development of dual inhibitors targeting both dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) is a promising approach. These enzymes are crucial for the parasites' survival, and their simultaneous inhibition could lead to a more potent and sustained therapeutic effect.
| Scaffold | Targeted Disease | Dual Targets | Potential Advantage |
| Pteridine | Cancer | EGFR and BRAFV600E | Overcoming resistance to single-target therapies |
| Pteridine | Cancer | PLK1 and BRD4 | Synergistic antitumor effects |
| Pteridine | Leishmaniasis, Trypanosomiasis | DHFR and PTR1 | Enhanced potency and reduced resistance |
Addressing Drug Resistance Mechanisms
The emergence of drug resistance is a major obstacle in the clinical use of antimicrobial and anticancer agents. For this compound, which primarily acts as an inhibitor of dihydrofolate reductase (DHFR), resistance has been observed in various microorganisms.
Research has shown that resistance to this compound (O/129) in bacteria such as Vibrio cholerae and Pasteurella haemolytica is often linked to resistance to trimethoprim, another DHFR inhibitor. nih.gov The primary mechanism of this cross-resistance is believed to be the acquisition of a novel resistance determinant that alters the target enzyme, DHFR, making it less susceptible to inhibition. nih.gov In some cases, this resistance can be mediated by plasmids, which are small, extrachromosomal DNA molecules that can be transferred between bacteria, facilitating the spread of resistance. nih.gov
Future research in this area will focus on several key strategies to address these resistance mechanisms:
Rational Design of Novel Derivatives: By understanding the molecular interactions between this compound and both the wild-type and resistant forms of DHFR, it is possible to design new derivatives that can overcome resistance. This involves modifying the chemical structure of the compound to enhance its binding to the resistant enzyme or to evade the resistance mechanism altogether.
Targeting Alternative Pathways: Another approach is to develop derivatives that have a different or additional mechanism of action. By targeting a different essential pathway in the microorganism, these new compounds could be effective against strains that have developed resistance to DHFR inhibitors.
Combination Therapy: Investigating the synergistic effects of this compound derivatives with other antimicrobial agents is another promising avenue. Combination therapy can be more effective than monotherapy and can help to prevent the emergence of resistance.
Exploitation in Neglected Tropical Diseases
Neglected tropical diseases (NTDs) are a group of infectious diseases that affect billions of people, primarily in low-income countries. There is an urgent need for new, effective, and affordable treatments for these diseases. Pteridine derivatives, including this compound, are being explored for their potential to treat several NTDs, particularly those caused by trypanosomatid parasites such as Leishmania and Trypanosoma.
These parasites have a unique folate metabolism that makes them susceptible to DHFR inhibitors. Furthermore, they possess an enzyme called pteridine reductase 1 (PTR1) which is not found in humans. PTR1 provides a bypass for the inhibition of DHFR, making it a key target for overcoming drug resistance.
The development of pteridine derivatives that can inhibit both DHFR and PTR1 is a major focus of current research. Such dual inhibitors are expected to be highly effective against these parasites and less prone to the development of resistance.
| Neglected Tropical Disease | Causative Agent | Key Drug Targets | Therapeutic Strategy |
| Leishmaniasis | Leishmania species | DHFR, PTR1 | Dual inhibition of folate pathway enzymes |
| Human African Trypanosomiasis (Sleeping Sickness) | Trypanosoma brucei | DHFR, PTR1 | Development of selective pteridine-based inhibitors |
| Chagas Disease | Trypanosoma cruzi | Folate pathway enzymes | Exploration of pteridine derivatives as novel treatments |
Integration of Advanced Computational and Experimental Methodologies
The advancement of computational and experimental techniques is revolutionizing drug discovery and development. The integration of these methodologies is expected to play a crucial role in the future research of this compound and its derivatives.
Computational Approaches:
In Silico Screening: Virtual screening of large chemical libraries can identify new pteridine derivatives with potential activity against specific targets. This approach saves time and resources compared to traditional high-throughput screening.
Molecular Docking: This technique predicts the binding mode of a ligand to its target protein, providing insights into the molecular interactions that are crucial for its activity. This information is invaluable for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps to guide the optimization of lead compounds.
Advanced Experimental Methodologies:
X-ray Crystallography: Determining the three-dimensional structure of a target protein in complex with an inhibitor provides a detailed picture of their interaction at the atomic level. This information is essential for structure-based drug design.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity, enabling the identification of promising new leads.
Genomic and Proteomic Approaches: These techniques can be used to identify new drug targets and to understand the mechanisms of drug resistance.
By combining these advanced computational and experimental methodologies, researchers can accelerate the discovery and development of new and improved drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How is 2,4-Diamino-6,7-diisopropylpteridine (O/129) used to differentiate Vibrio from Aeromonas species in microbiological studies?
- Method : Susceptibility testing using O/129-impregnated discs at concentrations of 10 µg and 150 µg. Vibrio spp. exhibit sensitivity (inhibition zones ≥12 mm), while Aeromonas spp. are resistant. Confirm results with oxidase tests and biochemical profiling (e.g., API 20E). Use media supplemented with 1.5–3% NaCl to ensure optimal growth of Vibrio .
Q. What biochemical characteristics underpin the role of O/129 as a vibriostatic agent?
- Method : O/129 inhibits bacterial dihydrofolate reductase (DHFR) due to structural similarity to pteridine cofactors. Validate its activity via disc diffusion assays on thiosulfate citrate bile salts sucrose (TCBS) agar or marine agar. Include controls (e.g., Escherichia coli) to confirm specificity for Vibrio .
Advanced Research Questions
Q. How can researchers resolve discrepancies in O/129 susceptibility data across Vibrio strains?
- Method : Standardize disc concentrations (10 µg for general screening; 150 µg for resistant strains). Cross-validate with molecular methods (e.g., 16S rRNA sequencing or PCR for toxR gene in Vibrio). Ensure consistent NaCl levels (1.5–3%) in media, as sodium dependence affects Vibrio growth .
Q. What experimental protocols are used to study the enzyme inhibitory effects of this compound?
- Method : For sepiapterin reductase inhibition, prepare enzyme extracts (e.g., from rat erythrocytes) and measure activity spectrophotometrically using NADPH (1.5 µM) and sepiapterin (75.5 µM) as substrates. Include tri-/tetravalent cations (Fe³⁺, Sn⁴⁺) as positive inhibitory controls. Calculate IC₅₀ values via dose-response curves (0.01–1 mM inhibitor range) .
Q. How is this compound phosphate applied in material science, such as perovskite solar cell research?
- Method : Synthesize the compound via phosphorylation and integrate it into perovskite layers to passivate interfacial defects. Characterize efficiency using current density-voltage (J-V) curves and external quantum efficiency (EQE) measurements. Compare stability under continuous illumination (AM 1.5G) with/without the inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
